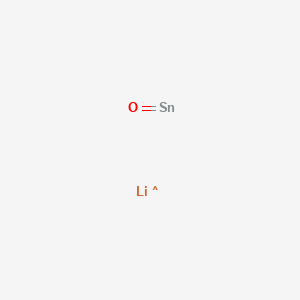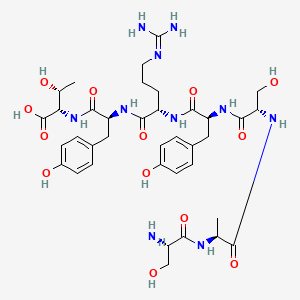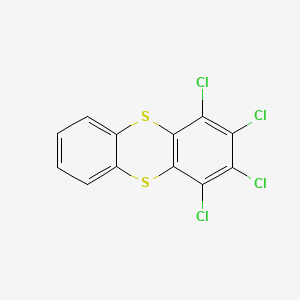![molecular formula C9H13ClO B14264956 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol CAS No. 134056-54-5](/img/no-structure.png)
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethenyl-6-methylbicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a chlorine atom, an ethenyl group, and a methyl group attached to a bicyclo[310]hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the chlorine and ethenyl groups.
Trans-Sabinene hydrate: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol is unique due to the presence of the chlorine atom and the ethenyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
| 134056-54-5 | |
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
6-chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C9H13ClO/c1-3-9(11)5-4-6-7(9)8(6,2)10/h3,6-7,11H,1,4-5H2,2H3 |
InChI-Schlüssel |
UOGXSLBPXORVQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C(CC2)(C=C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)


![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)



